molecular formula C12H18N2OS B4824908 1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea CAS No. 58671-81-1

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

Cat. No.: B4824908
CAS No.: 58671-81-1
M. Wt: 238.35 g/mol
InChI Key: DPQOTCACHOSNMR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 3-chloropropanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and thiourea groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
  • 1-(2,4-Dimethylphenyl)-3-(4-hydroxybutyl)thiourea

These compounds share similar structural features but differ in the length and nature of the hydroxyalkyl chain. The unique properties of this compound, such as its specific reactivity and binding affinity, distinguish it from its analogs.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-4-5-11(10(2)8-9)14-12(16)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQOTCACHOSNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366808
Record name ST50599354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58671-81-1
Record name ST50599354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-dimethylphenylisothiocyanate in about 70 ml. of benzene was added dropwise to an agitated solution of 3-hydroxypropylamine (3.8 grams) in about 80 ml. of benzene. The resulting reaction mixture was maintained, with stirring, at ambient temperatures for about 16 hours. Following such period, the benzene in the reaction mixture was removed in vacuo and the residual oil triturated with ethyl ether and the desired product crystallized therefrom and washed again with ethyl ether. As a result of such operations, the desired N-(2,4-dimethylphenyl)-N'-(3-hydroxypropyl)-thiourea product was obtained as a white solid having a melting point of 90° - 93°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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